2-((2-Fluorobenzyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole is a heterocyclic compound characterized by the presence of an oxadiazole ring and a pyridine ring, along with a fluorobenzylthio group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural formula can be represented as C₁₄H₁₀FN₃OS, with a molecular weight of 287.31 g/mol .
The compound is classified under oxadiazole derivatives, which are known for their diverse biological activities. Its synthesis typically involves the reaction of 2-fluorobenzyl chloride with thiourea to produce an intermediate that is further cyclized with pyridine derivatives . Oxadiazoles are widely studied in drug discovery for their potential therapeutic applications.
The synthesis of 2-((2-Fluorobenzyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole generally follows a multi-step process:
The synthetic route emphasizes optimizing reaction conditions to enhance yield and purity while minimizing environmental impact. Techniques such as continuous flow reactors and green chemistry principles are increasingly applied in industrial settings to improve efficiency.
The molecular structure of 2-((2-Fluorobenzyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole features:
The compound's molecular weight is 287.31 g/mol, and it has been characterized using various spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .
2-((2-Fluorobenzyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole can participate in several chemical reactions:
For oxidation reactions, reagents such as hydrogen peroxide or m-chloroperbenzoic acid are typically used. Reducing agents like lithium aluminum hydride or sodium borohydride facilitate reduction reactions. Nucleophilic substitution can involve amines or thiols.
The mechanism of action for 2-((2-Fluorobenzyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets such as enzymes or receptors. The fluorobenzylthio group enhances binding affinity to these targets while the oxadiazole ring may participate in hydrogen bonding and other interactions that modulate protein activity .
The compound exhibits characteristics typical of heterocyclic compounds, including:
Key chemical properties include:
Relevant data from PubChem indicates that its molecular weight is 287.31 g/mol .
2-((2-Fluorobenzyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole has several applications in scientific research:
The unique structural features of this compound make it a candidate for further exploration in drug discovery and material science applications.
The 1,3,4-oxadiazole scaffold, a five-membered heterocycle featuring one oxygen and two nitrogen atoms, emerged as a pharmacologically significant motif in the 1950s following Ainsworth’s pioneering synthesis via hydrazine thermolysis [7] [8]. Early studies revealed its unique physicochemical properties: moderate resonance energy (167.4 kJ/mol), weak basicity due to nitrogen inductive effects, and stability enhanced by aryl substitutions at the 2- and 5-positions [5] [7]. These characteristics underpinned its utility as a bioisostere for ester and amide functionalities, improving metabolic stability and hydrogen-bonding capabilities in drug design [1] [4].
By the 1990s, derivatives like Furamizole (antibacterial) and Nesapidil (antiarrhythmic) demonstrated clinical viability. The 2000s witnessed FDA approvals of landmark drugs: Zibotentan (anticancer, targeting endothelin receptors) and Raltegravir (antiviral, HIV integrase inhibitor) [1] [5] [8]. This era solidified 1,3,4-oxadiazole’s role in overcoming drug resistance, as seen in fluoroquinolone-oxadiazole hybrids exhibiting potent activity against methicillin-resistant Staphylococcus aureus (MRSA) [2].
Table 1: Clinically Approved 1,3,4-Oxadiazole-Based Drugs
Drug Name | Therapeutic Category | Key Target/Mechanism |
---|---|---|
Zibotentan | Anticancer | Endothelin receptor antagonist |
Raltegravir | Antiretroviral | HIV integrase inhibitor |
Furamizole | Antibacterial | Unknown |
Nesapidil | Antiarrhythmic | Vasodilator |
Tiodazosin | Antihypertensive | α1-Adrenoceptor antagonist |
Heterocycles like 1,3,4-oxadiazole dominate medicinal chemistry due to their structural diversity and capacity for targeted interactions. The oxadiazole ring’s electron-deficient carbon atoms resist electrophilic substitution but facilitate nucleophilic displacements, enabling selective derivatization [5] [7]. Its planar geometry allows π-π stacking with biological macromolecules, while the sp²-hybridized nitrogen and oxygen atoms serve as hydrogen-bond acceptors [1] [9].
Notably, 1,3,4-oxadiazoles enhance pharmacokinetic properties:
These attributes enable multitarget engagement across enzymes (kinases, HDACs) and receptors (5-HT, NK1), driving applications in oncology, neurology, and antimicrobial therapy [3] .
This hybrid derivative exemplifies strategic molecular engineering combining three pharmacophoric elements:
Table 2: Key Structural Features and Their Roles
Structural Element | Physicochemical Contribution | Biological Role |
---|---|---|
1,3,4-Oxadiazole ring | Planarity, moderate lipophilicity | Framework rigidity, H-bond acceptance |
Pyridin-4-yl at C5 | Increased solubility | Target binding via H-bond donation |
2-Fluorobenzylthio at C2 | Enhanced log P, electron deficiency | Membrane penetration, metabolic modulation |
Studies suggest synergistic effects from this combination: fluorination improves bioavailability, while the pyridine and thioether groups enable multitarget engagement against kinases and bacterial enzymes [9] [10]. Its design aligns with "privileged structure" paradigms in fragment-based drug discovery.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7